Dipentyl fumarate
Overview
Description
Dipentyl fumarate is an organic compound with the molecular formula C14H24O4 It is an ester derived from fumaric acid and pentanol
Scientific Research Applications
Dipentyl fumarate has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Industry: this compound is used in the production of polymers, resins, and other industrial materials due to its chemical stability and reactivity.
Safety and Hazards
Mechanism of Action
Target of Action
Dipentyl fumarate, similar to its relative compound dimethyl fumarate, is believed to primarily target the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway . The Nrf2 pathway plays a crucial role in cellular response to oxidative stress .
Mode of Action
This compound is thought to interact with its targets by up-regulating the Nrf2 pathway . This interaction leads to an increased cellular response to oxidative stress, which can result in anti-inflammatory effects .
Biochemical Pathways
The activation of the Nrf2 pathway by this compound affects several downstream biochemical pathways. These include pathways related to oxidative stress response and inflammation . The up-regulation of the Nrf2 pathway can lead to an overall decrease in inflammation and oxidative damage within the cell .
Pharmacokinetics
It is known that after oral ingestion, a significant portion of dimethyl fumarate, a related compound, is rapidly metabolized by esterase in the gastrointestinal tract into its primary, active metabolite monomethyl fumarate (mmf)
Result of Action
The activation of the Nrf2 pathway by this compound can lead to several molecular and cellular effects. These include a decrease in inflammation and oxidative damage within the cell . This can result in an overall improvement in cell health and function .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dipentyl fumarate can be synthesized through the esterification of fumaric acid with pentanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous-flow synthesis techniques. This method allows for the efficient and scalable production of the compound, ensuring high yields and purity. The process involves the use of fumaric acid and pentanol in the presence of a suitable catalyst, with the reaction conditions optimized for maximum efficiency.
Chemical Reactions Analysis
Types of Reactions
Dipentyl fumarate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: The ester group in this compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: The major products are carboxylic acids.
Reduction: The major products are alcohols.
Substitution: The major products depend on the nucleophile used, resulting in various substituted esters.
Comparison with Similar Compounds
Similar Compounds
Dimethyl fumarate: An ester of fumaric acid and methanol, used in the treatment of multiple sclerosis.
Diethyl fumarate: An ester of fumaric acid and ethanol, used in organic synthesis.
Dibutyl fumarate: An ester of fumaric acid and butanol, used in polymer production.
Uniqueness
Dipentyl fumarate is unique due to its specific ester group, which imparts distinct chemical and physical properties. Its longer alkyl chain compared to dimethyl and diethyl fumarate results in different solubility and reactivity profiles, making it suitable for specific applications in industry and research.
Properties
IUPAC Name |
dipentyl (E)-but-2-enedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O4/c1-3-5-7-11-17-13(15)9-10-14(16)18-12-8-6-4-2/h9-10H,3-8,11-12H2,1-2H3/b10-9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFCMRHDORQSGIS-MDZDMXLPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC(=O)C=CC(=O)OCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCOC(=O)/C=C/C(=O)OCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20314-74-3 | |
Record name | Diamyl fumarate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020314743 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DIAMYL FUMARATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8WQZ5X9XLM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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